molecular formula C10H13BrClN B595152 1-(3-Bromophenyl)cyclobutanamine hydrochloride CAS No. 1228879-34-2

1-(3-Bromophenyl)cyclobutanamine hydrochloride

Cat. No. B595152
CAS RN: 1228879-34-2
M. Wt: 262.575
InChI Key: LCTUCCMRTJSTME-UHFFFAOYSA-N
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Description

1-(3-Bromophenyl)cyclobutanamine hydrochloride is a chemical compound with the molecular formula C10H13BrClN . Its average mass is 262.574 Da and its monoisotopic mass is 260.991974 Da .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string c1cc(cc(c1)Br)C2(CCC2)N.Cl . This indicates that the compound contains a bromophenyl group attached to a cyclobutanamine, along with a hydrochloride group.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not fully detailed in the search results .

Scientific Research Applications

Chemical Synthesis and Reactivity

A cornerstone of research on compounds like 1-(3-Bromophenyl)cyclobutanamine hydrochloride is their utility in chemical synthesis. Studies have explored the reactivity of related bromophenyl compounds in forming complex chemical structures, which can be pivotal in drug development and materials science. For instance, palladium-catalyzed sequences involving carbon-carbon bond cleavage and formation highlight the potential of bromophenyl cyclobutanones in synthesizing arylated compounds, which are crucial in pharmaceutical chemistry (Matsuda, Shigeno, & Murakami, 2008). Similarly, the synthesis of cyclobutane derivatives through various chemical reactions underscores the versatility and potential of bromophenyl-related compounds in generating novel structures with potential application in drug design and other fields (Yao, Yu-ren, & Jia-jia, 2005).

Biological Activities

Compounds bearing the bromophenyl moiety have been extensively studied for their biological activities, including their potential as anticancer agents. A novel bromophenol derivative demonstrated significant anticancer activities against human lung cancer cell lines, suggesting the therapeutic potential of bromophenyl compounds in oncology (Guo et al., 2018). The compound's mechanism of action includes inducing cell cycle arrest and apoptosis through the modulation of key cellular pathways, highlighting the complex interplay between chemical structure and biological function.

Antifungal and Antimicrobial Applications

The exploration of bromophenyl compounds extends to antimicrobial research, where derivatives have shown promising in vitro activities against a range of pathogenic fungi and bacteria. For example, halogenated phenyl derivatives exhibited broad-spectrum activity against yeasts and molds, indicating their potential as novel antifungal agents (Buchta et al., 2004). This research underscores the potential for developing new antimicrobial agents from bromophenyl cyclobutanamine derivatives, addressing the ongoing challenge of antibiotic resistance.

Analytical and Material Science Applications

Beyond biological activities, bromophenyl compounds find applications in analytical chemistry and material science. The use of electrospray ionization mass spectrometry (ESI-MS) for investigating reactions involving radical cations demonstrates the utility of bromophenyl compounds in understanding complex chemical processes (Meyer & Metzger, 2003). Additionally, the synthesis and characterization of new ligands based on cyclobutane-substituted compounds for metal complexation highlight the role of such structures in developing novel materials with potential applications in catalysis, optoelectronics, and more (Cukurovalı, Yilmaz, & Ahmedzade, 2000).

Mechanism of Action

The mechanism of action of 1-(3-Bromophenyl)cyclobutanamine hydrochloride is not available in the search results .

Safety and Hazards

Specific safety and hazard information for 1-(3-Bromophenyl)cyclobutanamine hydrochloride is not available in the search results .

properties

IUPAC Name

1-(3-bromophenyl)cyclobutan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrN.ClH/c11-9-4-1-3-8(7-9)10(12)5-2-6-10;/h1,3-4,7H,2,5-6,12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCTUCCMRTJSTME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C2=CC(=CC=C2)Br)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70676438
Record name 1-(3-Bromophenyl)cyclobutan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70676438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1228879-34-2
Record name 1-(3-Bromophenyl)cyclobutan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70676438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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